

Application Notes and Protocols for Intranasal Administration of FO-32 Lipid Nanoparticles

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Compound of Interest

Compound Name: FO-32

Cat. No.: B15578572

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Introduction

The intranasal route presents a promising non-invasive alternative for the delivery of therapeutics, particularly to the respiratory tract and the central nervous system (CNS). Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA). This document provides detailed application notes and protocols for the intranasal administration of lipid nanoparticles formulated with the novel ionizable lipid **FO-32**.

FO-32 is an ionizable cationic lipid developed using artificial intelligence-guided design for enhanced delivery of mRNA to the lungs and nasal mucosa.^{[1][2][3][4]} With a pKa of 6.36, LNPs formulated with **FO-32** are optimized for in vivo mRNA delivery.^{[5][6]} Studies have demonstrated the potential of **FO-32** LNPs for efficient gene expression in the respiratory tract following intranasal and nebulized administration in preclinical models.^{[1][2][3][4][5][7]}

These protocols are intended to provide a framework for researchers utilizing **FO-32** LNPs for intranasal delivery of mRNA payloads.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding **FO-32** LNPs and their in vivo performance as reported in the literature.

Table 1: Physicochemical Properties of **FO-32** Lipid

Parameter	Value	Reference
pKa	6.36	[5] [6]

Table 2: In Vivo mRNA Delivery Efficiency of **FO-32** LNPs in Mice

Comparison LNP	Fold Improvement with FO-32 LNP	Reference
cKK-E12	2.5-fold	[1]
SM-102	13-fold	[1]
RCB-4-8	9-fold	[1]
IR-117-17	6-fold	[1]

Experimental Protocols

Protocol 1: Formulation of **FO-32** Lipid Nanoparticles (LNPs) with mRNA

This protocol describes the preparation of mRNA-loaded LNPs using the ionizable lipid **FO-32** via microfluidic mixing.

Materials:

- **FO-32** ionizable lipid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
- mRNA encoding the protein of interest

- Ethanol (200 proof, molecular biology grade)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassettes (e.g., 10K MWCO)

Procedure:

- Preparation of Lipid Stock Solutions:
 - Prepare individual stock solutions of **FO-32**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.
 - A representative molar ratio for LNP formulation is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The optimal ratio for **FO-32** may require empirical determination.
- Preparation of Organic Phase:
 - Combine the lipid stock solutions in the desired molar ratio to create the lipid mixture in ethanol.
- Preparation of Aqueous Phase:
 - Dilute the mRNA in citrate buffer (pH 4.0).
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - A common flow rate ratio of the aqueous to organic phase is 3:1.
 - The total flow rate will depend on the specific microfluidic system being used.

- Inject the aqueous mRNA solution and the organic lipid solution into the respective inlets of the microfluidic device.
- The rapid mixing will induce the self-assembly of the LNPs, encapsulating the mRNA.
- Purification:
 - Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.
 - Change the PBS buffer at least twice during dialysis.
- Characterization:
 - Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).
 - Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: Intranasal Administration of FO-32 LNPs to Mice

This protocol outlines the procedure for the intranasal delivery of **FO-32** LNPs to mice for targeting the nasal mucosa and lungs.

Materials:

- **FO-32** LNPs encapsulating mRNA (formulated in PBS)
- Laboratory mice (e.g., BALB/c or C57BL/6)
- Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail)
- Micropipette with fine tips
- Animal warming pad

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using the chosen anesthetic agent. Ensure a surgical plane of anesthesia is reached, as confirmed by the absence of a pedal withdrawal reflex.
 - Place the anesthetized mouse in a supine position on a warming pad to maintain body temperature.
- Intranasal Instillation:
 - Carefully position the micropipette tip at the entrance of one nostril.
 - Slowly administer a small volume (e.g., 10-25 μ L) of the **FO-32** LNP solution into the nostril. The volume may need to be optimized based on the specific experimental goals.
 - Allow the mouse to inhale the solution naturally. Avoid rapid administration to prevent the solution from entering the esophagus.
 - Repeat the administration for the other nostril if required.
- Recovery:
 - Monitor the mouse continuously until it has fully recovered from anesthesia.
 - Place the mouse in a clean cage with easy access to food and water.

Protocol 3: Biodistribution and mRNA Expression Analysis

This protocol describes the assessment of LNP biodistribution and mRNA expression using in vivo bioluminescence imaging for LNPs carrying luciferase mRNA.

Materials:

- Mice administered with **FO-32** LNPs encapsulating luciferase mRNA

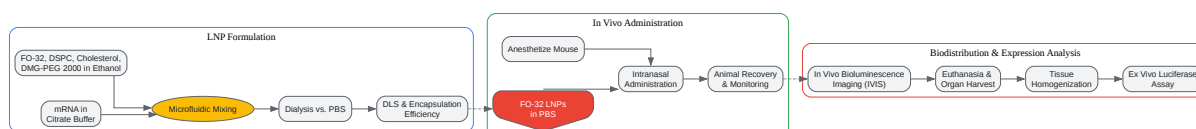
- D-luciferin substrate
- In vivo imaging system (IVIS) or equivalent
- Anesthesia system (as in Protocol 2)
- Tissue homogenization buffer
- Luciferase assay kit
- Luminometer

Procedure:

- In Vivo Bioluminescence Imaging:
 - At the desired time points post-intranasal administration, anesthetize the mice.
 - Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).
 - Wait for the substrate to distribute (typically 5-10 minutes).
 - Place the anesthetized mouse in the imaging chamber of the IVIS.
 - Acquire bioluminescence images according to the instrument's software instructions.
 - Quantify the photon flux in regions of interest (e.g., nasal region, lungs, brain).
- Ex Vivo Biodistribution Analysis:
 - Immediately following the final in vivo imaging, euthanize the mouse via an approved method.
 - Perfuse the mouse with PBS to remove blood from the organs.
 - Dissect the organs of interest (e.g., nasal turbinates, lungs, brain, liver, spleen).
 - Homogenize the tissues in a suitable lysis buffer.

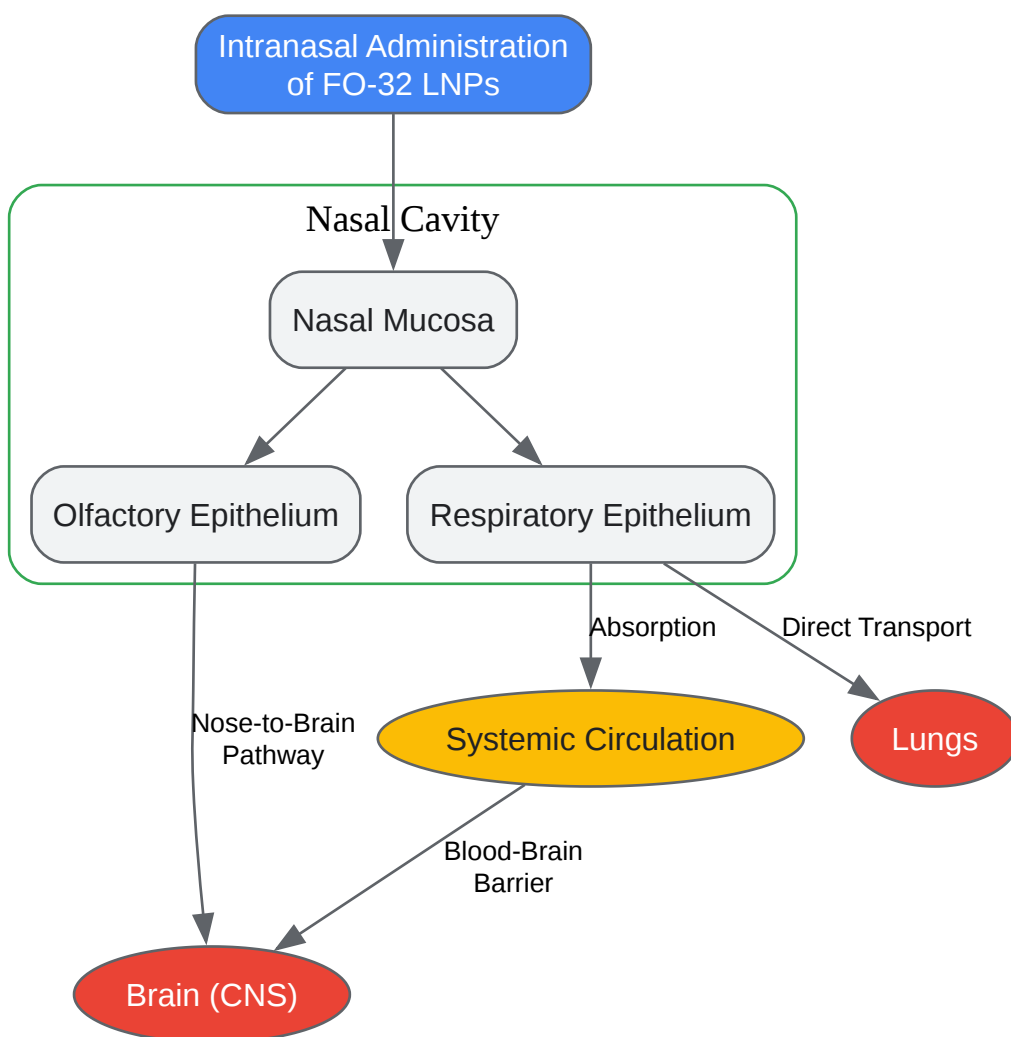
- Centrifuge the homogenates to pellet cellular debris.
- Use a luciferase assay kit to measure the luciferase activity in the tissue supernatants with a luminometer.
- Normalize the luciferase activity to the total protein concentration in each sample.

Visualizations



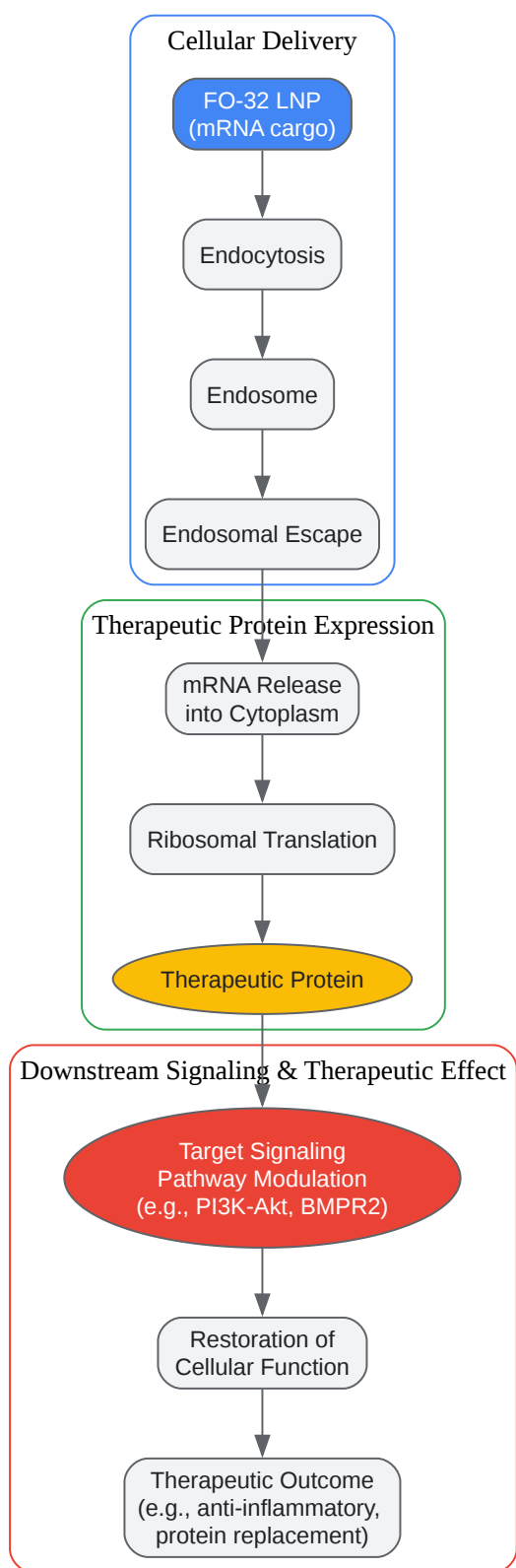
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Caption: Experimental workflow for intranasal delivery of **FO-32** LNPs.



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Caption: Pathways for intranasal delivery of **FO-32** LNPs.



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Caption: General signaling pathway for LNP-mediated pulmonary gene therapy.

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